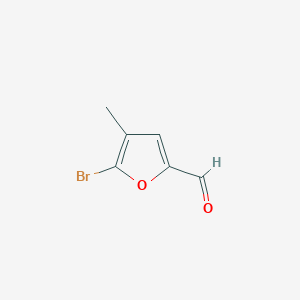

5-Bromo-4-methylfuran-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

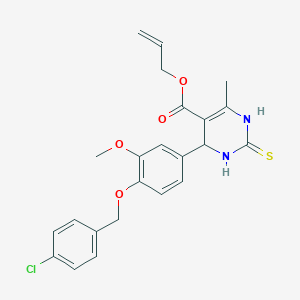

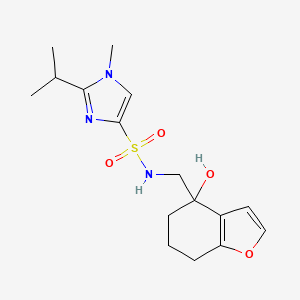

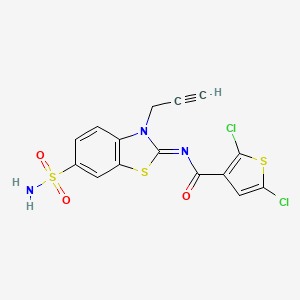

5-Bromo-4-methylfuran-2-carbaldehyde is a chemical compound with the CAS Number: 1368361-17-4 . It has a molecular weight of 189.01 and is typically stored at -70 degrees . It is a versatile compound used in scientific research, with applications in drug synthesis, organic synthesis, and material science.

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-4-methyl-2-furaldehyde . The InChI code is 1S/C6H5BrO2/c1-4-2-5 (3-8)9-6 (4)7/h2-3H,1H3 . This indicates that the compound has a furan ring with a bromine atom and a methyl group attached to it.Physical And Chemical Properties Analysis

5-Bromo-4-methylfuran-2-carbaldehyde is a powder . It has a molecular weight of 189.01 .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives, such as 5-Bromo-4-methylfuran-2-carbaldehyde, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the context of increasing microbial resistance to currently available antimicrobial medicines .

Synthesis of Novel Compounds

5-Bromo-4-methylfuran-2-carbaldehyde can be used in the synthesis of novel compounds. For example, the bromination of the methyl group of a certain compound with NBS/AIBN in CCl4 under reflux gave a brominated intermediate, which was converted into the corresponding phosphonate . This compound was then reacted with 3,4-bis ((tert-butyldimethylsilyl)oxy)benzaldehyde in the presence of NaH in THF followed by desilylation with tetrabutylammonium fluoride (TBAF) to furnish a new compound .

Furan Platform Chemicals

5-Bromo-4-methylfuran-2-carbaldehyde, as a furan derivative, can be considered a furan platform chemical (FPC). FPCs are directly available from biomass and have a wide range of applications . They are used in the manufacture of a variety of compounds, and the move from traditional resources such as crude oil to biomass requires the replacement of petroleum refineries with biorefineries .

Synthesis of Furan-2-Carbaldehyde

5-Bromo-4-methylfuran-2-carbaldehyde can be synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . These methods provide a way to produce furan-2-carbaldehyde, which is a key intermediate in the synthesis of a variety of other compounds .

Antimicrobial Drugs

Furan-containing compounds, including 5-Bromo-4-methylfuran-2-carbaldehyde, are powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer . As a furan derivative, 5-Bromo-4-methylfuran-2-carbaldehyde may share some of these therapeutic properties .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Mode of Action

It is known that furan derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .

Action Environment

The action, efficacy, and stability of 5-Bromo-4-methylfuran-2-carbaldehyde can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds or enzymes.

Propiedades

IUPAC Name |

5-bromo-4-methylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBPTPZVRAXMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methylfuran-2-carbaldehyde | |

CAS RN |

1368361-17-4 |

Source

|

| Record name | 5-bromo-4-methylfuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)

methanamine](/img/structure/B2870038.png)

![2-(4-Bromophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2870039.png)

![2-Ethoxy-6-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2870040.png)

![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)